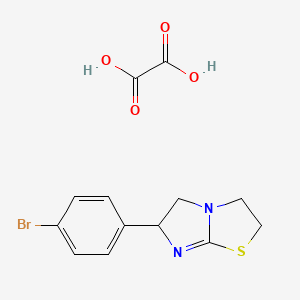
LU-32-176B
Overview
Description
LU32-176B is a synthetic organic compound known for its role as a selective inhibitor of gamma-aminobutyric acid transporter 1 (GAT1). This compound has been found to exert synergistic anticonvulsant effects when used in combination with gamma-aminobutyric acid transporter 2 (GAT2) inhibitors . LU32-176B inhibits neurons, astrocytes, and gamma-aminobutyric acid transporter 1 with half-maximal inhibitory concentration (IC50) values of 2 micromolar, 1 micromolar, and 4 micromolar, respectively .
Preparation Methods
The synthesis of LU32-176B involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the benzoxazole ring: This involves the cyclization of an appropriate precursor to form the benzoxazole ring.
Introduction of the butylamino group: This step involves the reaction of the benzoxazole intermediate with a butylamine derivative.
The reaction conditions for these steps include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods for LU32-176B would likely involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
LU32-176B undergoes several types of chemical reactions, including:
Oxidation: LU32-176B can undergo oxidation reactions, particularly at the benzoxazole ring.
Reduction: Reduction reactions can occur at the butylamino group.
Substitution: Substitution reactions, especially involving the fluorine atoms on the phenyl rings, are also possible.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LU32-176B has several scientific research applications, including:
Mechanism of Action
LU32-176B exerts its effects by selectively inhibiting gamma-aminobutyric acid transporter 1. This inhibition increases the concentration of gamma-aminobutyric acid in the synaptic cleft, enhancing gamma-aminobutyric acidergic neurotransmission. The molecular targets of LU32-176B include neurons, astrocytes, and gamma-aminobutyric acid transporter 1 . The pathways involved in its mechanism of action are primarily related to gamma-aminobutyric acidergic signaling .
Comparison with Similar Compounds
LU32-176B is unique in its selective inhibition of gamma-aminobutyric acid transporter 1 and its synergistic effects with gamma-aminobutyric acid transporter 2 inhibitors. Similar compounds include:
EF1502: A gamma-aminobutyric acid transporter 2 inhibitor that works synergistically with LU32-176B.
Tiagabine: Another gamma-aminobutyric acid transporter inhibitor, but with a different selectivity profile.
Nipecotic acid: A gamma-aminobutyric acid transporter inhibitor with a broader range of targets.
LU32-176B stands out due to its high selectivity for gamma-aminobutyric acid transporter 1 and its potent anticonvulsant effects when used in combination with gamma-aminobutyric acid transporter 2 inhibitors .
Properties
IUPAC Name |
4-[4,4-bis(4-fluorophenyl)butylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N2O2/c24-17-10-6-15(7-11-17)19(16-8-12-18(25)13-9-16)3-2-14-26-20-4-1-5-21-22(20)23(28)27-29-21/h6-13,19-20,26H,1-5,14H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSIKKDOOCQXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)ONC2=O)NCCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methylcyclohexyl)carbonyl]-N-pyridin-4-yltryptophanamide](/img/structure/B1675260.png)

![6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1675266.png)
![3-{[(4-Methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate](/img/structure/B1675268.png)




![3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1675274.png)

![1-(3-(3,4-dichlorophenyl)bicyclo[2.2.2]octan-2-yl)-N,N-dimethylmethanamine hydrochloride](/img/structure/B1675277.png)

![methyl (2S)-2-[[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]-3-phenylpropanoate](/img/structure/B1675280.png)
